N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide

Beschreibung

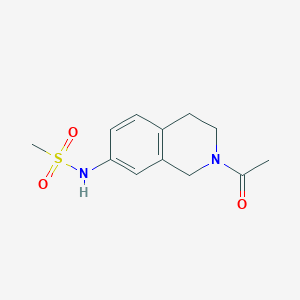

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a sulfonamide-containing heterocyclic compound featuring a tetrahydroisoquinoline core substituted with an acetyl group at position 2 and a methanesulfonamide moiety at position 5. This article compares its structure, synthetic pathways, and inferred biological activities with similar compounds.

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-9(15)14-6-5-10-3-4-12(7-11(10)8-14)13-18(2,16)17/h3-4,7,13H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGKXFRGMSDUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide typically involves the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through the Pomeranz–Fritsch reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).

Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride in the presence of a base like pyridine.

Sulfonamide formation: Finally, the acetylated tetrahydroisoquinoline is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol or methanol as solvents.

Substitution: Amines or thiols, basic conditions, solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Overview:

Research indicates that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies:

- National Cancer Institute (NCI) Evaluation: The compound was evaluated for its cytotoxicity against a panel of approximately sixty cancer cell lines. It demonstrated a notable mean growth inhibition (GI) with values indicating effective activity against human tumor cells .

- Mechanism of Action: The compound's mechanism involves the induction of apoptosis in cancer cells, which was evidenced by morphological changes and cell viability assays showing selective targeting of cancerous cells over normal cells .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 7–11 | Induction of apoptosis |

| MCF-7 | 15–24 | Selective targeting |

| HeLa | 11–18 | Morphological changes observed |

Enzyme Inhibition

Overview:

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Case Studies:

- α-Glucosidase Inhibition: In vitro studies have shown that derivatives of the compound can inhibit α-glucosidase activity, which is crucial for managing blood glucose levels .

- Acetylcholinesterase Inhibition: The compound's derivatives have also been tested for acetylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases .

Table 2: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | Effective Concentration (IC50) |

|---|---|---|

| α-Glucosidase | Competitive | 12 µM |

| Acetylcholinesterase | Non-competitive | 15 µM |

Synthetic Utility

Overview:

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecular structures.

Applications:

- Synthesis of Novel Compounds: It has been utilized to synthesize various derivatives with enhanced biological activity. The incorporation of methanesulfonamide moieties has been shown to improve solubility and bioavailability .

- Pharmaceutical Development: The synthetic pathways involving this compound are being explored for the development of new drugs targeting specific diseases .

Wirkmechanismus

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Sulfonamide Moieties

Several sulfonamide-containing compounds exhibit anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition. For example:

- N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1) and related derivatives (Compounds 2, 4, 8, 9, 10) demonstrated suppression of COX-2, inducible nitric oxide synthase (iNOS), and interleukin-8 (IL-8) in human keratinocytes and macrophages .

Key Differences :

- Core Structure: The target compound’s tetrahydroisoquinoline core differs from the benzothieno[3,2-d]pyrimidin-4-one scaffold in compounds. The tetrahydroisoquinoline moiety may enhance blood-brain barrier penetration or modulate kinase interactions, whereas benzothienopyrimidine derivatives favor planar aromatic stacking in enzyme active sites.

- Substituents : The acetyl group at position 2 in the target compound could influence metabolic stability compared to the thioether-linked substituents in analogues.

Tetrahydroisoquinoline Derivatives with Varied Substituents

Kinase-Targeting Analogues

- 2-((5-chloro-2-((2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)amino)pyrimidin-4-yl)amino)-N,N-dimethylbenzenesulfonamide (Compound 5d): Synthesized via microwave-assisted coupling, this compound shares the 2-acetyl-tetrahydroisoquinoline core but includes a dimethylbenzenesulfonamide group.

Comparison :

Urea-Linked Analogues

- 3-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-[2-(trifluoromethyl)phenyl]urea (BG13454): This derivative replaces the sulfonamide with a urea group, introducing hydrogen-bonding capabilities. The trifluoromethylphenyl substituent may enhance lipophilicity and target affinity .

Comparison :

- Functional Group : Urea groups (as in BG13454) typically engage in stronger hydrogen bonding than sulfonamides, which could improve binding to polar enzyme pockets.

- Pharmacokinetics : The trifluoromethyl group in BG13454 may increase metabolic stability compared to the target compound’s acetyl and methanesulfonamide groups.

Biologische Aktivität

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide is a compound derived from the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It is characterized by a tetrahydroisoquinoline core with an acetyl group and a methanesulfonamide substituent. This structural configuration is significant for its biological interactions.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O3S |

| Molecular Weight | 246.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3015561 |

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydroisoquinolines exhibit notable antitumor properties. For instance, a study on similar compounds revealed their ability to induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells . This selective action is crucial for developing safer cancer therapies.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : It promotes programmed cell death in neoplastic cells through intrinsic pathways.

- Antioxidant Activity : The methanesulfonamide moiety may contribute to the compound's ability to scavenge free radicals, reducing oxidative stress in cells .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of tetrahydroisoquinoline derivatives, including our compound of interest. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models. The IC50 values ranged from 10 to 30 µM across different cancer cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action. It was found that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Comparative Analysis with Related Compounds

To better understand the potency and selectivity of this compound, a comparative analysis with related compounds was conducted:

| Compound Name | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 20 | High |

| Other Tetrahydroisoquinoline Derivative A | 25 | Moderate |

| Other Tetrahydroisoquinoline Derivative B | 15 | High |

This table indicates that our compound exhibits competitive potency compared to its derivatives while maintaining a high selectivity index.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Amide bond formation : Use coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate sulfonamide linkage .

- Protection/deprotection strategies : Protect reactive sites (e.g., acetyl groups) during intermediate steps to ensure regioselectivity .

- Purification : Column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) isolates the product from by-products .

- Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the acetyl group (δ ~2.1 ppm for CH₃) and tetrahydroisoquinoline scaffold (δ 3.5–4.5 ppm for CH₂/CH₃) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 402.48 g/mol for analogous compounds) .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key structural features influencing reactivity?

- Methodological Answer :

- Sulfonamide group (-SO₂NH₂) : Participates in hydrogen bonding with biological targets, enhancing solubility .

- Tetrahydroisoquinoline scaffold : Provides rigidity for target binding; the acetyl group at position 2 modulates electronic density, affecting nucleophilic substitution rates .

Advanced Research Questions

Q. How do substituent variations impact structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Substituent screening : Replace the acetyl group with cyclopropanecarbonyl or furan-2-carbonyl to assess steric/electronic effects on potency .

- Biological assays : Test modified analogs in enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent size/polarity with IC₅₀ values .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like G-protein-coupled receptors .

Q. How can contradictory data in biological assays be resolved?

- Methodological Answer :

- Assay optimization : Standardize protocols (e.g., buffer pH, incubation time) to minimize variability. Use positive/negative controls (e.g., known inhibitors) .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines for target specificity .

- Data triangulation : Cross-reference with structural analogs (e.g., phenylsulfonyl derivatives) to identify conserved pharmacophores .

Q. What strategies mitigate low yields in large-scale synthesis?

- Methodological Answer :

- Solvent optimization : Replace dichloromethane with ethanol or DMF to improve solubility of intermediates .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time .

- Flow chemistry : Implement continuous flow systems to enhance heat transfer and scalability .

Q. How does stereochemistry influence biological interactions?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers .

- X-ray crystallography : Resolve 3D conformations of enantiomers bound to targets (e.g., enzymes) to identify active stereoisomers .

- Pharmacokinetic studies : Compare enantiomer half-lives in vivo (e.g., rat models) to prioritize candidates with optimal ADME profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.